N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylbenzamide
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Overview
Description
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylbenzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse applications in various fields such as medicine, agriculture, and material science . The adamantane moiety in the compound provides unique structural and chemical properties, making it a subject of interest in scientific research .
Mechanism of Action
Adamantane derivatives are known for their diverse applications in the medical, agricultural, and material science fields . They are used as efficient therapies for the treatment of various pathological disorders . The incorporation of an adamantyl moiety into several molecules results in compounds with relatively high lipophilicity, which in turn can modulate the bioavailability of these molecules .
Thiadiazole derivatives have long been known for their diverse applications in the medical, agricultural, and material science fields . The 1,3,4-thiadiazole nucleus represents the essential pharmacophore of several marketed drugs or new drug candidates under clinical investigation . The major pharmacological activities of 1,3,4-thiadiazole-based drugs include carbonic anhydrase inhibitory activity, antibacterial, antifungal, anticancer, antiviral, trypanosomicidal, and anti-leishmanial activities .
Biochemical Analysis
Biochemical Properties
It is known that adamantane derivatives have been used as efficient therapies for the treatment of various pathological disorders . The incorporation of an adamantyl moiety into several molecules results in compounds with relatively high lipophilicity, which in turn modulate the bioavailability of these molecules .
Cellular Effects
The cellular effects of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylbenzamide are yet to be fully explored. It is known that adamantane derivatives can have significant effects on cellular processes. For instance, some adamantane-based derivatives have shown to enhance insulin sensitivity .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is known that adamantane derivatives can interact with various biomolecules. For example, the structures of certain adamantane-1,3,4-thiadiazole hybrid derivatives revealed that the orientation of the amino group is different in non-halogenated structures . These structures also showed that the N–H/N hydrogen bond was found to be stronger among other noncovalent interactions .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are yet to be fully explored. It is known that adamantane derivatives can have significant stability. For instance, the in vitro half-life of a certain adamantane derivative was found to be around 3.1±0.2 minutes .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models are yet to be fully explored. It is known that adamantane derivatives can have significant effects in animal models. For instance, a certain adamantane derivative showed significant anti-DENV serotype 2 activity in animal models .
Metabolic Pathways
It is known that adamantane derivatives can be extensively metabolized in the liver . For instance, a certain adamantane derivative underwent oxidation, hydrolysis, and glucuronidation, resulting in 29 metabolites when incubated with hepatocytes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are yet to be fully explored. It is known that adamantane derivatives can have significant transport and distribution properties. For instance, a certain adamantane derivative was found to be extensively metabolized in human liver microsomes .
Subcellular Localization
The subcellular localization of this compound is yet to be fully explored. It is known that adamantane derivatives can have significant subcellular localization properties. For instance, a certain adamantane derivative was found to be extensively metabolized in human liver microsomes .
Preparation Methods
The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with adamantane-1-carbohydrazide.
Formation of Thiosemicarbazide: Adamantane-1-carbohydrazide is treated with an appropriate isothiocyanate to yield 1-[(1-adamantan-1-yl)carbonyl]-4-substituted thiosemicarbazides.
Cyclization: The thiosemicarbazides are then cyclized to form the 1,3,4-thiadiazole analogues.
Chemical Reactions Analysis
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the thiadiazole ring or the adamantane moiety.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylbenzamide has several scientific research applications:
Comparison with Similar Compounds
Similar compounds to N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylbenzamide include:
- N-ethyl-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine
- N-(4-fluorophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine
- (4-bromophenyl)-5-(adamantan-1-yl)-N-1,3,4-thiadiazole-2-amine
These compounds share the adamantane and thiadiazole moieties but differ in their substituents, leading to variations in their chemical and biological properties. The unique combination of the adamantane and thiadiazole moieties in this compound provides it with distinct properties that are not observed in other similar compounds .
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c1-23(17(24)16-5-3-2-4-6-16)19-22-21-18(25-19)20-10-13-7-14(11-20)9-15(8-13)12-20/h2-6,13-15H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLWDWWSCGQPIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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